1-oxo-1,4-dihydrospiro[2-benzopyran-3,1'-cyclobutane]-4-carboxylic acid
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Overview
Description
1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid typically involves the alkylation of o-lithio 3,5-dimethoxy-N-methyl benzamide with methylene cyclohexane oxide, followed by alkaline hydrolysis . The reaction conditions are optimized to ensure a high yield of the desired product. The process involves several steps, including the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential bioactivity. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, antibacterial, or antifungal activities.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
- 4-oxo-1,4-dihydropyridine-3-carboxylates
- 2-{1’-acetyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-7-yloxy}acetic acid
Uniqueness
1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
1-oxospiro[4H-isochromene-3,1'-cyclobutane]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11(15)10-8-4-1-2-5-9(8)12(16)17-13(10)6-3-7-13/h1-2,4-5,10H,3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJUKOWOFCARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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